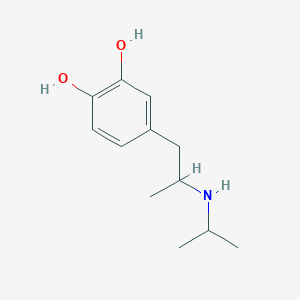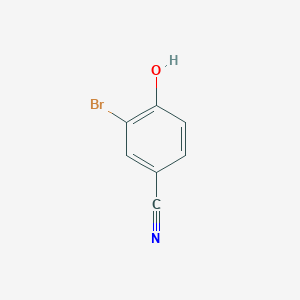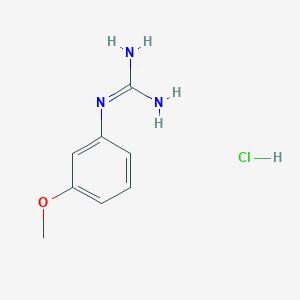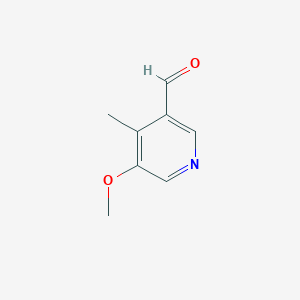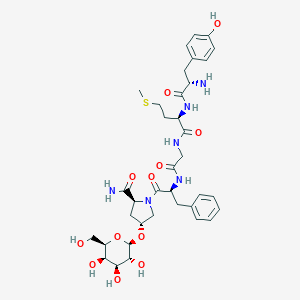
Enkephalinamide, met(2)-hyp(5)galactopyranosyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Enkephalinamide, met(2)-hyp(5)galactopyranosyl- is a peptide that belongs to the family of opioid peptides. It is a modified form of the natural enkephalin peptide, which is known to have a strong analgesic effect. Enkephalinamide, met(2)-hyp(5)galactopyranosyl- has been synthesized to improve the stability and bioavailability of enkephalin. This peptide has shown promising results in scientific research for its potential applications in pain management and drug development.
Mecanismo De Acción
Enkephalinamide, met(2)-hyp(5)galactopyranosyl- exerts its effects by binding to the mu-opioid receptor. This receptor is located in the central nervous system and is responsible for the analgesic effect of opioids. When enkephalinamide, met(2)-hyp(5)galactopyranosyl- binds to the mu-opioid receptor, it activates a signaling pathway that leads to the inhibition of pain signals. This results in the reduction of pain sensation.
Efectos Bioquímicos Y Fisiológicos
Enkephalinamide, met(2)-hyp(5)galactopyranosyl- has been shown to have a high affinity and selectivity for the mu-opioid receptor. This makes it a potent analgesic agent. It has also been shown to have a longer half-life than natural enkephalin, which makes it more stable and bioavailable. Enkephalinamide, met(2)-hyp(5)galactopyranosyl- has been shown to be effective in reducing pain in animal models of acute and chronic pain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Enkephalinamide, met(2)-hyp(5)galactopyranosyl- has several advantages for lab experiments. It is a stable and bioavailable peptide that can be easily synthesized using SPPS techniques. It has a high affinity and selectivity for the mu-opioid receptor, which makes it a potent analgesic agent. However, the use of enkephalinamide, met(2)-hyp(5)galactopyranosyl- in lab experiments is limited by its potential for opioid-related side effects. It is important to use appropriate doses and to monitor for potential side effects when using this peptide in lab experiments.
Direcciones Futuras
Enkephalinamide, met(2)-hyp(5)galactopyranosyl- has several potential future directions for scientific research. It could be further studied for its potential applications in pain management and drug development. It could also be used as a tool for studying the mu-opioid receptor and its signaling pathways. Additionally, enkephalinamide, met(2)-hyp(5)galactopyranosyl- could be modified to improve its selectivity and reduce its potential for side effects.
Métodos De Síntesis
Enkephalinamide, met(2)-hyp(5)galactopyranosyl- can be synthesized using solid-phase peptide synthesis (SPPS) techniques. The peptide is assembled on a solid support using protected amino acids, which are sequentially added to the growing peptide chain. After the completion of the peptide synthesis, the peptide is cleaved from the solid support and purified using high-performance liquid chromatography (HPLC).
Aplicaciones Científicas De Investigación
Enkephalinamide, met(2)-hyp(5)galactopyranosyl- has been extensively studied for its potential applications in pain management. It has been shown to bind to the mu-opioid receptor, which is responsible for the analgesic effect of opioids. This peptide has also been studied for its potential applications in drug development. It has been shown to have a high affinity and selectivity for the mu-opioid receptor, which makes it a promising candidate for the development of new opioid-based drugs.
Propiedades
Número CAS |
124076-39-7 |
|---|---|
Nombre del producto |
Enkephalinamide, met(2)-hyp(5)galactopyranosyl- |
Fórmula molecular |
C36H50N6O12S |
Peso molecular |
790.9 g/mol |
Nombre IUPAC |
(2S,4R)-1-[(2S)-2-[[2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]acetyl]amino]-3-phenylpropanoyl]-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypyrrolidine-2-carboxamide |
InChI |
InChI=1S/C36H50N6O12S/c1-55-12-11-24(41-33(50)23(37)13-20-7-9-21(44)10-8-20)34(51)39-16-28(45)40-25(14-19-5-3-2-4-6-19)35(52)42-17-22(15-26(42)32(38)49)53-36-31(48)30(47)29(46)27(18-43)54-36/h2-10,22-27,29-31,36,43-44,46-48H,11-18,37H2,1H3,(H2,38,49)(H,39,51)(H,40,45)(H,41,50)/t22-,23+,24-,25+,26+,27-,29+,30+,31-,36-/m1/s1 |
Clave InChI |
NVXBSVRJYKSJFK-OWDIZPSWSA-N |
SMILES isomérico |
CSCC[C@H](C(=O)NCC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N2C[C@@H](C[C@H]2C(=O)N)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)NC(=O)[C@H](CC4=CC=C(C=C4)O)N |
SMILES |
CSCCC(C(=O)NCC(=O)NC(CC1=CC=CC=C1)C(=O)N2CC(CC2C(=O)N)OC3C(C(C(C(O3)CO)O)O)O)NC(=O)C(CC4=CC=C(C=C4)O)N |
SMILES canónico |
CSCCC(C(=O)NCC(=O)NC(CC1=CC=CC=C1)C(=O)N2CC(CC2C(=O)N)OC3C(C(C(C(O3)CO)O)O)O)NC(=O)C(CC4=CC=C(C=C4)O)N |
Sinónimos |
2-Met-5-Hyp-galactopyranosyl-enkephalin 2-methionyl-5-hydroxyprolyl-(beta-D-galactopyranosyl)enkephalinamide enkephalinamide, Met(2)-Hyp(5)galactopyranosyl- enkephalinamide, methionyl(2)-hydroxyproline(5)-galactopyranosyl- MHP-Gal-enkephalinamide O(1.5)-beta-D-galactopyranosyl(DMet(2),Hyp(5))enkephalinamide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



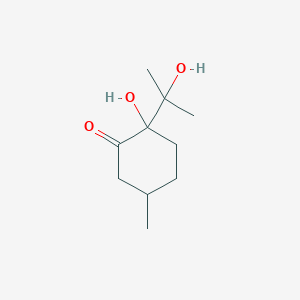
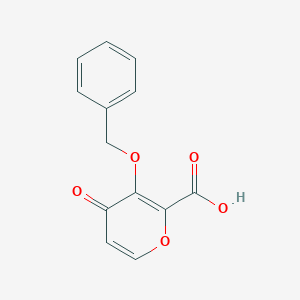
![2-[3-Bromo-4-(2-methylpropoxy)phenyl]-4-methyl-1,3-thiazole-5-carboxylic acid](/img/structure/B56811.png)



